3-methyl-N-(3-methylpentan-2-yl)aniline 3-methyl-N-(3-methylpentan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398984
InChI: InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3
SMILES:
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

3-methyl-N-(3-methylpentan-2-yl)aniline

CAS No.:

Cat. No.: VC20398984

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(3-methylpentan-2-yl)aniline -

Specification

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name 3-methyl-N-(3-methylpentan-2-yl)aniline
Standard InChI InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3
Standard InChI Key BDXKUGMJNFVJER-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C)NC1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-N-(3-methylpentan-2-yl)aniline, reflects its two key structural components:

  • Aromatic Core: A benzene ring substituted with a methyl group at the 3-position.

  • Amine Substituent: A 3-methylpentan-2-yl group bonded to the nitrogen atom, introducing significant steric bulk .

The branched alkyl chain creates a hindered environment around the nitrogen, which impacts reactivity and intermolecular interactions. Stereochemical variations, such as the (3R) configuration in related compounds like N-[(3R)-2-methylpentan-3-yl]aniline, further modulate properties like solubility and chiral recognition .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H21N\text{C}_{13}\text{H}_{21}\text{N}
Molecular Weight191.31 g/mol
CAS Number1040341-26-1
SMILESCC(C)CC(C)NC1=CC=CC(=C1)C
InChIKeyGQHDRRXQNRYTMA-GFCCVEGCSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline involves multi-step strategies to introduce both the aromatic methyl group and the bulky alkylamine moiety. While explicit details for this compound are scarce, analogous hindered amines are synthesized via:

  • Friedel-Crafts Alkylation: Introducing the alkyl group to aniline derivatives using Lewis acids like AlCl3\text{AlCl}_3 .

  • Hydroamination: A method reported by Baran and coworkers for sterically demanding amines, leveraging transition-metal catalysts to facilitate nitrogen-carbon bond formation .

  • Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions, though steric hindrance may limit efficiency .

Industrial production faces challenges in achieving high yields due to the compound’s steric demands, often necessitating optimized reaction conditions (e.g., elevated temperatures or high-pressure systems) .

Physicochemical Properties

Thermal Stability and Solubility

While specific data on melting and boiling points are unavailable, the compound’s liquid state at room temperature (as indicated for structurally similar amines ) suggests a low melting point. The branched alkyl chain enhances lipophilicity, reducing water solubility but improving compatibility with organic solvents.

Spectroscopic Characteristics

  • NMR: Expected signals include a singlet for the aromatic methyl group (~2.3 ppm) and complex splitting patterns for the diastereotopic protons in the alkyl chain .

  • MS: A molecular ion peak at m/z 191.31 confirms the molecular weight, with fragmentation patterns indicative of C-N bond cleavage .

Applications in Research and Industry

Medicinal Chemistry

Hindered amines like 3-methyl-N-(3-methylpentan-2-yl)aniline are valued for their ability to modulate drug pharmacokinetics. The steric bulk:

  • Enhances Metabolic Stability: By shielding the amine from oxidative enzymes, prolonging half-life .

  • Improves Selectivity: Reduces off-target interactions by restricting access to flat binding sites .

Catalysis and Materials Science

The compound’s nitrogen lone pair can coordinate to metals, making it a candidate for asymmetric catalysis. Its bulky structure may also stabilize reactive intermediates in polymer synthesis .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • N-(2-methylpentan-2-yl)pyridin-3-amine: Shares steric hindrance but features a pyridine ring, altering electronic properties .

  • 3-Fluoro-N-(3-methylpentan-2-yl)aniline: Fluorination increases electronegativity, enhancing hydrogen-bonding capacity compared to the methylated variant.

Unique Advantages

The absence of electronegative substituents in 3-methyl-N-(3-methylpentan-2-yl)aniline simplifies synthetic routes while maintaining steric benefits, offering a balance between accessibility and functionality .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing scalable methods for hindered amine production.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given its structural novelty.

  • Computational Modeling: Predicting interactions with biological targets to guide drug design.

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